Nardoguaianone J

Stereoselectivity SERT Modulation Anticancer Research

Nardoguaianone J is a stereochemically defined (3R,8R) SERT enhancer. Its unique activity profile directly contrasts with the cytotoxic 10-epimer, Nardoguaianone K. Procuring this specific compound ensures experimental reproducibility in serotonin transporter studies, avoiding confounding off-target effects. Ideal for SAR analysis and exploring novel therapeutic hypotheses in neuropsychiatry and gastrointestinal disorders.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B1231480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardoguaianone J
Synonymsnardoguaianone J
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C
InChIInChI=1S/C15H22O2/c1-9(2)11-5-6-15(4,17)14-12(8-11)10(3)7-13(14)16/h8-10,17H,5-7H2,1-4H3/t10-,15-/m1/s1
InChIKeyFTRAYGSWEQETHN-MEBBXXQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nardoguaianone J: Procurement-Ready Data Sheet for a Guaiane-Type Sesquiterpenoid


Nardoguaianone J (CAS 443128-64-1) is a guaiane-type sesquiterpenoid with the molecular formula C15H22O2 [1]. It was first isolated from the roots of Nardostachys chinensis Batalin [1] and has also been identified in Nardostachys jatamansi DC. [2]. This compound has been established as a direct enhancer of serotonin transporter (SERT) activity, a mechanism distinct from classic SERT inhibitors [3].

Critical Procurement Distinctions: Nardoguaianone J vs. Its 10-Epimer and In-Class SERT Regulators


Substituting Nardoguaianone J with its close structural analog, the 10-epimer Nardoguaianone K, or other SERT-active compounds from the same botanical source, is scientifically unsound. Nardoguaianone J's specific (3R,8R) stereochemistry confers a distinct activity profile: it acts as a direct SERT *enhancer* [1], a functional divergence from its epimer, which has been reported to exhibit cytotoxic activity against pancreatic cancer cell lines [2]. Furthermore, even among compounds with similar SERT-enhancing properties, differences in potency and off-target effects are expected. Relying on generic class inferences for procurement would introduce a high risk of selecting a compound with irrelevant or confounding biological activity, thereby compromising the validity and reproducibility of experimental outcomes.

Quantitative Comparative Analysis: Nardoguaianone J vs. Analogs


Functional Divergence by Stereochemistry: SERT Enhancement vs. Cytotoxicity

Nardoguaianone J is a direct enhancer of SERT activity [1], while its 10-epimer, Nardoguaianone K, demonstrates cytotoxic effects against pancreatic cancer cell lines [2]. This functional divergence is dictated solely by the stereochemical configuration at the C-8 hydroxyl group.

Stereoselectivity SERT Modulation Anticancer Research

Validated SERT-Enhancing Activity: A Quantified Dose-Response Window

Nardoguaianone J's ability to enhance SERT activity has been quantified in vitro. It demonstrates activity across a broad concentration range of 0.1-10 μM [1]. This contrasts with potent SERT inhibitors identified from the same plant, such as kanshone C [2].

Serotonin Transporter Neurological Research Dose-Response

Confirmation of Activity Across Multiple Species of Origin

The SERT-enhancing activity of Nardoguaianone J is not an artifact of a single botanical source. The activity has been replicated and reported in isolates from both Nardostachys chinensis and Nardostachys jatamansi [1][2], increasing confidence in its inherent bioactivity independent of minor plant-specific co-isolates.

Phytochemistry Quality Control Source Validation

High-Value Application Scenarios for Nardoguaianone J Based on Verifiable Evidence


Neurological Disease Research: A Direct SERT Enhancer Tool Compound

In studies of neuropsychiatric disorders such as depression and anxiety, SERT is a classic drug target. Nardoguaianone J's proven ability to enhance SERT activity at 0.1-10 μM [1] provides a valuable pharmacological tool to investigate the biological consequences of up-regulating serotonin reuptake, a mechanism orthogonal to that of standard SERT inhibitors like SSRIs. This allows for the exploration of novel therapeutic hypotheses where increasing SERT function might be beneficial.

Gastrointestinal Research: Probing Serotonergic Signaling in the Gut

SERT plays a crucial role in regulating serotonin levels in the enteric nervous system and is implicated in functional gastrointestinal disorders like IBS [2]. The validated SERT-enhancing activity of Nardoguaianone J [1] makes it a candidate for studies examining how enhanced serotonin clearance affects gut motility, visceral sensitivity, and mucosal inflammation in relevant ex vivo or in vivo models.

Stereochemistry-Activity Relationship (SAR) Studies in Sesquiterpenoids

The striking functional difference between Nardoguaianone J (SERT enhancer [1]) and its 10-epimer Nardoguaianone K (cytotoxic against pancreatic cancer cells [3]) makes this pair an ideal model system for academic and industrial SAR studies. Procuring both compounds allows for direct investigation of how a single stereochemical inversion at the C-8 position governs a complete shift in biological target and therapeutic application, providing critical insights for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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